Methylclostebol

Oral bioavailability 17α-alkylation First-pass metabolism

Methylclostebol (4-chloro-17α-methyltestosterone, CAS 5785-58-0) is a synthetic, orally active 17α-alkylated anabolic-androgenic steroid (AAS) structurally derived from clostebol (4-chlorotestosterone). Its core features—a 4-chloro substituent, a C17α-methyl group, and a 3-keto-4-ene A-ring—differentiate it from non-alkylated and non-chlorinated analogs.

Molecular Formula C20H29ClO2
Molecular Weight 336.9 g/mol
CAS No. 5785-58-0
Cat. No. B163394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylclostebol
CAS5785-58-0
SynonymsNSC 18307; 4-chloro-17α-Methyltestosterone
Molecular FormulaC20H29ClO2
Molecular Weight336.9 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl
InChIInChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
InChIKeySOMOGWLYTLQJGT-XMUHMHRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylclostebol (CAS 5785-58-0) Structural Identity and Key Differentiators for Scientific Procurement


Methylclostebol (4-chloro-17α-methyltestosterone, CAS 5785-58-0) is a synthetic, orally active 17α-alkylated anabolic-androgenic steroid (AAS) structurally derived from clostebol (4-chlorotestosterone). Its core features—a 4-chloro substituent, a C17α-methyl group, and a 3-keto-4-ene A-ring—differentiate it from non-alkylated and non-chlorinated analogs. Critically, methylclostebol has never been formally studied for medical use, and all available characterization data originate from metabolic, analytical, and anti-doping research contexts [1]. This guide isolates precisely those structural and metabolic differentiators that make methylclostebol a distinct entity requiring targeted sourcing rather than generic substitution with close analogs .

Why Generic Substitution of Methylclostebol with In-Class Analogs Introduces Unacceptable Uncertainty


Even structurally proximate analogs such as clostebol (4-chlorotestosterone) and dehydrochloromethyltestosterone (DHCMT, Oral Turinabol) undergo divergent A-ring reduction pathways, produce non-overlapping urinary metabolite profiles, and differ substantially in oral bioavailability due to the presence or absence of the 17α-methyl group [1][2]. These differences have tangible consequences for detection windows, metabolic clearance rates, and potentially pharmacodynamic outcomes. Sourcing a 'similar' compound without precise structural and metabolic benchmarking therefore introduces unacceptable uncertainty in research or reference-standard applications [3].

Quantitative and Semi-Quantitative Differentiation of Methylclostebol Relative to Its Closest Analogs


Structural Determinant of Oral Bioavailability: The 17α-Methyl Group Distinguishes Methylclostebol from Clostebol

Methylclostebol (4-chloro-17α-methyltestosterone) possesses a C17α-methyl group, whereas its closest analog clostebol (4-chlorotestosterone) does not. The presence of the 17α-methyl group is universally recognised as the primary structural determinant of oral bioavailability in the androgenic steroid class, as it sterically hinders first-pass hepatic oxidation of the 17β-hydroxyl group. Although no direct head-to-head oral bioavailability study of methylclostebol versus clostebol exists in the peer-reviewed literature, the structural difference is mechanistically definitive [1]. Methyltestosterone, an identical 17α-methyl-androst-4-en-3-one scaffold lacking only the 4-chloro substituent, demonstrates near-complete oral activity, whereas testosterone itself has negligible oral bioavailability due to extensive first-pass metabolism. This class-level inference positions methylclostebol as an orally active AAS, a property that its non-alkylated analog clostebol inherently lacks .

Oral bioavailability 17α-alkylation First-pass metabolism

Divergent A-Ring Reduction Pathway in Human Skin Cells: Methylclostebol vs. Clostebol

In a direct head-to-head in vitro study, methylclostebol (CLMT) and clostebol (CLT) were each incubated with human keratinocytes and fibroblasts derived from juvenile foreskin. The study newly identified and confirmed the stereochemistry of fully reduced metabolites for each compound: CLT generated 3α,4α,5α-THCLT and 3β,4α,5α-THCLT, whereas CLMT generated the structurally distinct 3α,4α,5α-THCLMT and 3β,4α,5α-THCLMT. Critically, the 4-chloro substituent was shown to affect A-ring reduction order and cellular metabolic capacities; keratinocytes exhibited higher metabolic capacity for 4-chlorinated compounds, while fibroblasts showed the opposite trend [1]. This differential metabolic handling means that methylclostebol cannot be used interchangeably with clostebol in any application where metabolic fate is relevant.

Steroid metabolism A-ring reduction Keratinocyte Fibroblast

Discriminant Urinary Excretion Profile for Anti-Doping Detection: Methylclostebol vs. Dehydrochloromethyltestosterone (DHCMT)

A WADA-funded project specifically addressed the challenge of distinguishing methylclostebol administration from DHCMT (Oral Turinabol) intake. The two steroids differ only by the presence or absence of a 1,2-double bond in the A-ring. Based on steroid metabolism knowledge, it is expected that the long-term metabolite 'M3' may be excreted after methylclostebol administration, whereas other metabolites (Sobolevsky 'I', 'M2', and 'M4') are better suited for discrimination of the administered parent drug [1]. Additionally, a metabolic study in chimeric uPA+/+-SCID mice with humanized livers demonstrated that methylclostebol yields a distinct urinary metabolite pattern comprising a 3-keto reduced metabolite and numerous hydroxylated metabolites, distinguishable from those of methasterone (superdrol) and promagnon [2]. This metabolic non-equivalence is of paramount importance for anti-doping laboratories that must unambiguously identify the ingested substance.

Anti-doping Long-term metabolite Detection window 17-methylsteroid

Documented Absence of Medical Research: A Decisive Differentiator from Clinically Studied AAS

A fundamental differentiator of methylclostebol from many other AAS is the complete absence of formal medical study. As explicitly stated in the peer-reviewed and encyclopedia literature, methylclostebol 'has never been studied for medical use' [1]. This contrasts sharply with structurally related AAS such as oxandrolone, stanozolol, and even its parent compound clostebol (which has been used in topical ophthalmic and dermatologic preparations). The absence of any clinical safety, efficacy, or pharmacokinetic data means that methylclostebol lacks a therapeutic index, an established no-observed-adverse-effect level (NOAEL), or any regulatory approval pathway. For procurement decision-making, this introduces a distinct risk profile that cannot be inferred from data on other 17α-methyl or 4-chlorinated steroids.

Safety profile Clinical data Designer steroid Procurement risk

Evidence-Backed Application Scenarios for Methylclostebol in Research and Industrial Settings


Analytical Reference Standard for GC-MS Metabolite Identification in Anti-Doping Research

The distinct fully-reduced metabolite stereoisomers 3α,4α,5α-THCLMT and 3β,4α,5α-THCLMT, newly confirmed by Liu et al., require a pure methylclostebol reference standard for accurate identification and quantification in GC-MS workflows. Substituting a clostebol or DHCMT standard would yield misidentification of metabolite peaks [1]. The WADA project further underscores the need for a methylclostebol-specific standard to validate long-term metabolite detection and discrimination from DHCMT intake [2].

Comparative Metabolic Pathway Elucidation in Human Skin Cell Models

The cell-type-dependent inversion of metabolic capacity for 4-chlorinated substrates—higher in keratinocytes, lower in fibroblasts—positions methylclostebol as a valuable probe compound for studying the interplay between steroid structure and skin metabolism. This application is directly supported by the head-to-head comparison data in human keratinocytes and fibroblasts [1].

Oral Bioavailability Probe Compound for 17α-Methyl AAS Research

As a 17α-methylated steroid with a 4-chloro substituent, methylclostebol serves as a structural probe to interrogate the contribution of 17α-alkylation to oral bioavailability in the presence of an electronegative A-ring substituent. This scenario stems from the class-level inference that the 17α-methyl group is the primary determinant of oral activity when compared to non-alkylated clostebol [2].

Structural Alert Reference for Toxicology Profiling of Understudied Designer Steroids

Given the documented absence of any clinical safety data, methylclostebol can be used as a benchmark for assessing the toxicological unknowns of emerging designer steroids that share the 4-chloro-17α-methyl motif. This application is supported by the explicit literature statement that methylclostebol has never been studied for medical use [1], making it a representative case study for regulatory and forensic toxicology programmes.

Quote Request

Request a Quote for Methylclostebol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.